NPY-1 antagonist

Description

Properties

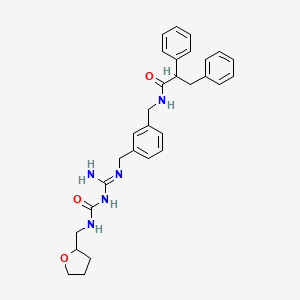

Molecular Formula |

C30H35N5O3 |

|---|---|

Molecular Weight |

513.6 g/mol |

IUPAC Name |

N-[[3-[[[amino-(oxolan-2-ylmethylcarbamoylamino)methylidene]amino]methyl]phenyl]methyl]-2,3-diphenylpropanamide |

InChI |

InChI=1S/C30H35N5O3/c31-29(35-30(37)34-21-26-15-8-16-38-26)33-20-24-12-7-11-23(17-24)19-32-28(36)27(25-13-5-2-6-14-25)18-22-9-3-1-4-10-22/h1-7,9-14,17,26-27H,8,15-16,18-21H2,(H,32,36)(H4,31,33,34,35,37) |

InChI Key |

BSGMHDGHMYUSDC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CNC(=O)NC(=NCC2=CC=CC(=C2)CNC(=O)C(CC3=CC=CC=C3)C4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Peptide Analog Synthesis via Mixture Screening

The development of peptide-based NPY-1 antagonists began with truncated analogs of NPY, focusing on residues 27–36. A groundbreaking approach involved synthesizing mixtures of analogs and screening for receptor antagonism. For example, PYX-1 (Ac-[3-(2,6-dichlorobenzyl)Tyr²⁷, D-Thr³²]NPY-(27–36) amide) and PYX-2 (Ac-[3-(2,6-dichlorobenzyl)Tyr²⁷,³⁶,D-Thr³²]NPY-(27–36) amide) were isolated from a combinatorial library . The synthesis involved solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with selective modifications at positions 27 and 32. The dichlorobenzyl group at Tyr²⁷ enhanced hydrophobic interactions with the Y1 receptor, while D-Thr³² improved metabolic stability .

Key Steps:

-

Resin Loading : Fmoc-Rink amide resin preloaded with C-terminal residue.

-

Chain Elongation : Sequential coupling of Fmoc-amino acids (HBTU/HOBt activation).

-

Post-Synthetic Modifications :

-

Acylation with acetic anhydride at the N-terminus.

-

Introduction of 2,6-dichlorobenzyl via reductive alkylation on Tyr²⁷.

-

-

Cleavage and Purification : TFA-mediated cleavage, followed by HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient) .

PX-1 and PYX-2 exhibited potent antagonism in human erythroleukemia (HEL) cells, inhibiting NPY-induced calcium release (IC₅₀: 12 nM and 8 nM, respectively) . Radioligand binding assays using rat brain membranes confirmed displacement of ³H-NPY (Kᵢ: 18 nM for PYX-1) .

Nonpeptide Antagonists: BIBP-3226 and Derivatives

The first nonpeptide Y1 antagonist, BIBP-3226 ((R)-N²-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-argininamide), emerged as a milestone. Its synthesis involved modular assembly of argininamide derivatives .

Synthetic Route for BIBP-3226:

-

Core Structure Preparation :

-

Condensation of (R)-arginine methyl ester with diphenylacetic acid (EDC/HOBt).

-

Reduction of the methyl ester to alcohol (LiAlH₄).

-

-

N-Alkylation : Reaction with 4-hydroxybenzyl bromide (K₂CO₃, DMF).

-

Global Deprotection : Removal of tert-butyloxycarbonyl (Boc) groups (TFA/CH₂Cl₂) .

BIBP-3226 demonstrated high Y1 affinity (Kᵢ: 7.2 nM in SK-N-MC cells) . Modifications to its structure led to dimeric ligands (e.g., compounds linked via CuAAC-click chemistry), though these showed no enhanced efficacy .

Fluorescent Probes for Receptor Visualization

To study Y1 receptor localization, fluorescent antagonists like compound 4 (Py-1-labeled BIBP-3226) were synthesized .

Synthesis of Compound 4:

-

Dye Conjugation :

-

Pharmacological Evaluation :

Novel Nonpeptide Scaffolds from SciELO

A 2000 study reported phenylalanine-based antagonists (e.g., compound 1 : (S)-2-benzyloxycarbonylamino-3-phenyl-N'-phenylpropionohydrazide) .

Synthesis of Compound 1:

-

Benzyloxycarbonyl Protection : L-phenylalanine + benzyl chloroformate (NaOH, CH₂Cl₂).

-

Hydrazide Formation : Coupling with phenylhydrazine (EDC/HOBt) .

| Compound | Yield (%) | Y1 Kᵢ (nM) | Y5 Kᵢ (nM) |

|---|---|---|---|

| 1 | 87 | 420 | >1000 |

| 6 | 34 | 310 | 890 |

Compound 6 ((S)-2-benzyloxycarbonylamino-3-phenyl-N-(3-pyrazolyl)propionamide) showed moderate Y1 selectivity (Kᵢ: 310 nM) .

Recent Advances: Peripheral Antagonists

BIBO3304, a peripherally restricted Y1 antagonist, was developed to avoid central side effects. Its synthesis mirrors BIBP-3226 but includes a polar sulfonate group to reduce blood-brain barrier penetration . In vivo studies showed reduced body weight gain in obese mice (15% decrease vs. controls) .

Chemical Reactions Analysis

Core Synthetic Strategies

NPY-1 antagonists are primarily synthesized via solid-phase peptide synthesis (SPPS) using either t-butoxycarbonyl (t-Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies . Key steps include:

-

Resin cleavage : Hydrofluoric acid (HF) or trifluoroacetic acid (TFA)/thioanisole mixtures for deprotection and resin cleavage .

-

Acetylation : N-terminal acetylation to block peptide aggregation and enhance stability .

-

D-amino acid substitution : Incorporation of D-Thr<sup>32</sup> to disrupt NPY’s native conformation and confer antagonism .

PYX-1 and PYX-2 Antagonists

These C-terminal NPY-(27–36) analogs feature:

-

3-(2,6-Dichlorobenzyl)tyrosine (3-Cl<sub>2</sub>Bzl-Tyr) : Introduced at positions 27 (PYX-1) or 27/36 (PYX-2) to sterically hinder receptor binding .

Reaction: Tyrosine is modified via O-alkylation with 2,6-dichlorobenzyl bromide under basic conditions .

-

D-Thr<sub>32</sub> substitution : Synthesized using Fmoc-D-Thr(t-Bu)-OH during SPPS to prevent α-helix formation .

BIBP 3226

A non-peptide antagonist synthesized via:

-

Coupling reactions : HOBt/EDC-mediated amide bond formation between aryl acid and amine intermediates .

-

Characterization : IR, <sup>1</sup>H NMR, and elemental analysis (C: ±0.4% theoretical) .

Analytical Characterization

Optimization Challenges

-

Isomer Separation : Early syntheses of spirolactone intermediates yielded suboptimal trans:cis ratios (45:55) , necessitating ketene-based stereocontrol (4:1 trans:cis) .

-

Yield Improvements : Crystallization of undesired isomers (e.g., HCl salt of 2b ) increased yields of 2a to 47% .

-

Side Products : Crude mixtures from incomplete couplings contained <0.1% active antagonists (e.g., PYX-1/PYX-2), requiring multi-step HPLC purification .

Structural-Activity Relationships

-

3-Cl<sub>2</sub>Bzl-Tyr : Critical for antagonism; unmodified Tyr analogs lack activity .

-

D-Thr<sub>32</sub> : Disrupts NPY’s α-helix, reducing agonist activity .

Mechanistic Insights

NPY-1 antagonists inhibit NPY-induced calcium release (IC<sub>50</sub>: PYX-2 = 100 nM, PYX-1 = 1 µM) . Competitive binding assays show displacement of <sup>3</sup>H-NPY from rat brain membranes (K<sub>i</sub>: 50–200 nM) .

This synthesis and reaction analysis underscores the complexity of developing NPY-1 antagonists, emphasizing the role of strategic chemical modifications and advanced purification techniques in achieving therapeutic efficacy.

Scientific Research Applications

Neuropeptide Y receptor type 1 antagonists have a wide range of scientific research applications:

Chemistry: Used as tools to study the structure-activity relationships of neuropeptide Y and its receptors.

Biology: Employed in research to understand the physiological roles of neuropeptide Y in various biological processes.

Medicine: Investigated for their potential therapeutic applications in conditions such as obesity, anxiety, and cancer. .

Industry: Utilized in the development of new pharmaceuticals targeting neuropeptide Y receptors.

Mechanism of Action

The neuropeptide Y receptor type 1 antagonist exerts its effects by binding to the neuropeptide Y receptor type 1 and blocking the interaction of neuropeptide Y with the receptor. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by neuropeptide Y. The molecular targets involved include G-protein coupled receptors, which mediate various physiological responses such as inhibition of adenylate cyclase and modulation of calcium and potassium channels .

Comparison with Similar Compounds

Comparison with Similar Compounds

NPY-1 antagonists are compared here with other NPY receptor antagonists (e.g., Y2, Y4/Y5) and structurally/functionally related compounds. Key differentiating factors include receptor selectivity , synthetic strategies , binding affinity , and therapeutic applications .

Table 1: Key NPY-1 Antagonists and Their Properties

Peptidic vs. Non-Peptidic Antagonists

- Peptidic Antagonists: Examples: PYX-1, PYX-2, BW1911U90. Advantages: High specificity due to structural mimicry of NPY . BW1911U90 exhibits sub-nanomolar affinity for Y1R with minimal cross-reactivity . Limitations: Poor oral bioavailability, rapid enzymatic degradation, and complex synthesis .

- Non-Peptidic Antagonists: Examples: BIBP3226, trisubstituted indoles. Advantages: Suitable for oral administration; indole derivatives (e.g., from Hipskind et al., 1997) show nanomolar affinity and CNS penetration . Limitations: BIBP3226’s NPFF receptor cross-reactivity limits therapeutic utility .

Selectivity and Off-Target Effects

- Y1 vs. Y2/Y4/Y5 Receptors: NPY-1 antagonists like BW1911U90 and trisubstituted indoles show >100-fold selectivity over Y2/Y4/Y5 receptors .

Cross-Reactivity with NPFF Receptors :

- BIBP3226 and analogs bind NPFF receptors (Ki ~40–80 nM), complicating mechanistic studies .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study NPY-1 antagonists in pain research, and how are they methodologically validated?

- Answer : The chronic constriction injury (CCI) model in Sprague Dawley rats is widely employed to assess NPY-1 antagonist efficacy in neuropathic pain and gait recovery. Sham control groups (no nerve constriction) are critical for isolating injury-specific effects. Baseline pain and gait measurements are taken pre-surgery, followed by post-intervention assessments using standardized behavioral tests (e.g., von Frey filaments for mechanical allodynia). In vitro validation often involves neuroblast cell cultures, where NPY-1 antagonists block NPY-induced proliferation via ERK1/2 pathway inhibition .

Q. How do NPY-1 antagonists mechanistically interact with receptor signaling pathways?

- Answer : NPY-1 receptors activate the ERK1/2 signaling cascade, which promotes cellular proliferation in the hippocampus and other regions. Antagonists inhibit this pathway by competitively binding to the receptor, as demonstrated via MEK inhibitors in neuroblast cultures. Structural studies of the murine NPY-1 receptor gene (e.g., ligand-binding domains) inform antagonist design to enhance specificity .

Q. What statistical methods are essential for validating this compound efficacy in experimental data?

- Answer : Mixed-effects models account for repeated measures in longitudinal studies (e.g., pre/post-intervention pain scores). For small sample sizes (common in rodent studies), non-parametric tests like Wilcoxon signed-rank are preferred. Simulation-based approaches, such as plasmode datasets, replicate real-world data variability to evaluate analytic robustness in missing-data scenarios (e.g., dropout rates in chronic pain trials) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across different pain models?

- Answer : Contradictions often arise from model-specific pathophysiology (e.g., inflammatory vs. neuropathic pain). Systematic reviews with meta-analyses should stratify outcomes by pain type. Experimental designs must control for variables like dosing schedules (acute vs. chronic administration) and receptor density variations across tissues. Sensitivity analyses using Bayesian frameworks can quantify uncertainty in heterogeneous datasets .

Q. What methodological considerations ensure reproducibility in preclinical studies of NPY-1 antagonists?

- Answer : Adherence to NIH preclinical guidelines is critical: detailed reporting of animal strain, sex, anesthesia protocols, and blinding during data collection. Open-access sharing of raw data (e.g., gait kinematics, immunohistochemistry images) and pre-registered protocols reduce bias. Collaborative cross-laboratory validation studies using identical antagonists and endpoints enhance generalizability .

Q. How can this compound findings be integrated with other neurotransmitter systems in chronic pain research?

- Answer : Co-localization studies (e.g., immunofluorescence for NPY-1 and glutamate receptors) identify anatomical overlaps. Pharmacological co-administration experiments (e.g., NPY-1 antagonists with GABA agonists) test synergistic effects. Computational modeling of receptor crosstalk, such as Boolean network analysis, predicts system-wide impacts of antagonism .

Q. What strategies optimize dosing regimens for NPY-1 antagonists in longitudinal studies?

- Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling identifies optimal dosing intervals to maintain receptor saturation. Microdialysis in target tissues (e.g., dorsal root ganglia) measures drug concentration-time profiles. Adaptive trial designs allow dose adjustments based on interim efficacy/safety data, minimizing attrition in long-term studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.